(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid

LogP Lipophilicity Blood-Brain Barrier Permeability

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid (CAS 1196690-98-8), also referred to as (R)-3-amino-3-(4-isopropylphenyl)propanoic acid, is a single-enantiomer β-amino acid with the amino group positioned at the β-carbon relative to the carboxylate. It carries a 4-isopropylphenyl substituent that distinguishes it from the unsubstituted phenyl parent (R)-β-phenylalanine and from 4-halo analogs.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B12337558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(CC(=O)O)N
InChIInChI=1S/C12H17NO2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m1/s1
InChIKeyXRDCVKSGZNDEDT-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic Acid – Procurement-Ready Chiral β-Amino Acid Building Block for CNS-Targeted Synthesis


(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid (CAS 1196690-98-8), also referred to as (R)-3-amino-3-(4-isopropylphenyl)propanoic acid, is a single-enantiomer β-amino acid with the amino group positioned at the β-carbon relative to the carboxylate. It carries a 4-isopropylphenyl substituent that distinguishes it from the unsubstituted phenyl parent (R)-β-phenylalanine and from 4-halo analogs. The compound is recognized as a chiral intermediate in the synthesis of (R)-phenibut derivatives and other GABAergic agents targeting the central nervous system . Its documented purity specifications from multiple vendors reach NLT 98% (HPLC), with full characterization packages including NMR, LC-MS, and chiral HPLC available .

Why Generic Substitution Fails for (3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic Acid – Stereochemistry, Lipophilicity, and Substituent-Dependent Pharmacology


β-Amino acids with the same propanoic acid backbone and (R)-configuration are not interchangeable because the 4-isopropylphenyl substituent confers a specific combination of lipophilicity, steric bulk, and conformational constraint that fundamentally alters biological recognition. Replacing the 4-isopropyl group with a hydrogen atom (i.e., using (R)-β-phenylalanine) reduces LogP by approximately 0.7–1.1 log units, diminishing membrane permeability and blood-brain barrier penetration potential . The (S)-enantiomer of the same compound exhibits distinct pharmacology and cannot substitute for the (R)-form in enantioselective syntheses or chiral resolution studies . Furthermore, 4-chloro or 4-fluoro analogs, while sterically similar, introduce electronegative substituents that alter hydrogen-bonding networks and electronic surface potential, leading to divergent target-binding profiles as demonstrated in peptide-receptor interaction studies [1].

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic Acid – Quantified Differentiation Evidence Versus Closest Analogs


Lipophilicity Superiority Over Unsubstituted (R)-β-Phenylalanine Drives Differential CNS Permeability Potential

The 4-isopropyl substitution on the phenyl ring of (3R)-3-amino-3-[4-(methylethyl)phenyl]propanoic acid significantly increases its calculated octanol-water partition coefficient (LogP) compared to the unsubstituted parent compound (R)-3-amino-3-phenylpropanoic acid. This represents a class-level inference based on consensus computed physicochemical properties: the LogP difference is approximately +0.7 to +1.1 log units, placing the target compound in the LogP 2–3 range considered optimal for passive membrane permeability and potential CNS penetration .

LogP Lipophilicity Blood-Brain Barrier Permeability

Enantiomer-Specific Utility for (R)-Phenibut Derivative Synthesis Validates Procurement of Single (3R) Stereoisomer

The (3R) enantiomer of 3-amino-3-(4-isopropylphenyl)propanoic acid is specifically required as a chiral intermediate for the synthesis of (R)-phenibut derivatives [1]. This is consistent with the established pharmacology of phenibut, where the (R)-enantiomer is the pharmacologically active eutomer with a GABAB receptor dissociation constant (Kd) of approximately 92 ± 3 μM, whereas the (S)-enantiomer shows greater than 100-fold lower affinity [2]. Procurement of the incorrect (S)-enantiomer (CAS 1228561-25-8) would yield the pharmacologically inactive distomer for this application, rendering the synthesis ineffective for generating active pharmaceutical ingredients.

Chiral Synthesis GABAergic Pharmaceutical Intermediate Antiepileptic Drug Synthesis

Beta-Isopropylphenylalanine Scaffold Demonstrates Subnanomolar Delta-Opioid Receptor Affinity in Peptide Context – Substitution Pattern Dictates Bioactivity

Incorporation of the four stereoisomers of β-isopropylphenylalanine (the amino acid scaffold corresponding to (3R)-3-amino-3-[4-(methylethyl)phenyl]propanoic acid) into position 3 of the delta-opioid selective peptide deltorphin I produced pharmacologically differentiated peptidomimetics in a direct head-to-head comparison [1]. The (2S,3R) isomer — which incorporates the (3R) configuration at the β-carbon — showed the most favorable profile: binding affinity IC50 = 2 nM at the delta-opioid receptor, functional bioassay potency IC50 = 1.23 nM (mouse vas deferens assay), and exceptional delta-over-mu selectivity of 30,000-fold. All four stereoisomers were evaluated in the same radioligand binding and in vitro assay systems, providing a rigorous within-study comparison.

Delta-Opioid Receptor Peptidomimetic Structure-Activity Relationship

Scalable Synthesis Route Enabled by Patent-Covered 3-Amino-3-Aryl Propanoate Methodology

The synthesis of (3R)-3-amino-3-[4-(methylethyl)phenyl]propanoic acid falls within the scope of US Patent 6,258,956 (Abdel-Magid et al.), which describes a general process for preparing 3-amino-3-aryl propanoates where Ar¹ includes substituted aryl groups such as 4-isopropylphenyl [1]. This patent teaches a scalable, industrially feasible synthetic route involving condensation of the aromatic aldehyde with malonic acid and ammonium acetate, followed by optional enantiomeric resolution. In contrast, many β-amino acid analogs require more complex multi-step asymmetric syntheses or enzymatic resolutions that are not as readily scalable [2], providing a procurement advantage for researchers needing gram-to-kilogram quantities.

Process Chemistry Scalable Synthesis Patent-Covered Methodology

Enhanced Conformational Constraint Relative to Linear-Chain β-Amino Acids Supports Ordered Secondary Structure in Peptide Design

The 4-isopropylphenyl-β-amino acid scaffold introduces topographic constraint through the combination of a β-branched β-carbon and a bulky para-substituted aromatic ring. NMR and molecular modeling studies of β-isopropylphenylalanine-containing peptides demonstrated that this amino acid induces a distorted β-turn conformation in the peptide backbone, in contrast to the more flexible linear conformations adopted by unsubstituted β-phenylalanine or simple alkyl β-amino acids such as β-alanine or 3-aminobutanoic acid [1][2]. This conformational preorganization is valuable for designing peptidomimetics with defined secondary structure and enhanced proteolytic stability.

Conformational Constraint Peptide Design Foldamer Chemistry

Optimal Research and Industrial Application Scenarios for (3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic Acid


Enantioselective Synthesis of (R)-Phenibut Derivatives and CNS-Active GABAergic Agents

This compound is the preferred chiral intermediate for constructing (R)-phenibut analogs bearing a 4-isopropylphenyl substituent. The established pharmacological superiority of the (R)-enantiomer at GABAB receptors (Kd ≈ 92 μM for (R)-phenibut vs. >100-fold lower affinity for the (S)-form) makes stereochemical fidelity at the procurement stage essential [1]. Researchers developing next-generation antiepileptic or anxiolytic candidates with improved pharmacokinetic profiles should procure the single (3R)-enantiomer (CAS 1196690-98-8, NLT 98% purity) rather than the racemate to avoid introducing inactive stereoisomer into the synthetic pathway.

Delta-Opioid Receptor Peptidomimetic Design Using Conformationally Constrained β-Amino Acid Building Blocks

The (3R)-β-(4-isopropylphenyl) scaffold has been validated in delta-opioid receptor peptidomimetics, where the (2S,3R) stereochemical arrangement — incorporating the (3R) configuration at the β-carbon — delivered IC50 values of 2 nM (binding) and 1.23 nM (functional MVD assay) with 30,000-fold delta/mu selectivity [2]. Medicinal chemistry groups pursuing delta-opioid selective ligands for pain, depression, or cardioprotection indications should evaluate this scaffold over the unsubstituted phenyl or 4-halo analogs, which lack the same level of validated receptor subtype selectivity.

Foldamer Chemistry and Conformationally Preorganized β-Peptide Synthesis

The topographically constrained nature of the β-isopropylphenylalanine scaffold induces ordered secondary structure (distorted β-turns) in peptide backbones, as demonstrated by 2D NMR and molecular modeling [2][3]. This makes (3R)-3-amino-3-[4-(methylethyl)phenyl]propanoic acid a building block of choice for foldamer chemists designing proteolytically stable β-peptides with predictable three-dimensional structures — an application where simple β-alanine or β-phenylalanine cannot deliver equivalent conformational control.

Physicochemical Property Optimization in CNS Drug Discovery Programs Requiring Enhanced Lipophilicity

With a calculated LogP of approximately 2.25–2.98 compared to ~1.6–1.9 for the unsubstituted (R)-β-phenylalanine, the 4-isopropylphenyl analog offers a calculated lipophilicity increase of +0.7 to +1.1 log units . This positions the compound within the LogP 2–3 window considered optimal for balancing passive membrane permeability with metabolic clearance [4]. CNS drug discovery programs seeking to enhance brain penetration of β-amino acid-containing lead series through strategic aromatic substitution should prioritize this analog over the unsubstituted phenyl or more polar 4-substituted variants.

Quote Request

Request a Quote for (3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.